molecular formula C13H7BrClF3O4S2 B1383218 4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester CAS No. 1431555-32-6

4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

Cat. No. B1383218
CAS RN: 1431555-32-6
M. Wt: 463.7 g/mol
InChI Key: CUKXDMZMHYWBHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and chlorosulfonyl groups are likely to be electron-withdrawing, while the methyl ester could participate in resonance with the carboxylic acid group. The thiophene ring is a five-membered aromatic ring containing a sulfur atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The carboxylic acid methyl ester could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid methyl ester group could influence its solubility in different solvents .

Scientific Research Applications

  • Synthesis and Characterization of Esters

    Research on similar compounds includes studies on the synthesis of esters from furan- and thiophen-2-carboxylic acids, demonstrating methods to introduce various substituents, including halogen atoms, into these molecules (Chadwick, Chambers, Meakins, & Snowden, 1973).

  • Chemical Reactions and Derivatives

    Investigations into thiophene-2-carboxanilides and related compounds have shown that these molecules can react with chlorosulfonic acid to produce sulfonyl chlorides, which further react with amino acids to yield various derivatives (El-Sayed, 1998).

  • Biological Activity

    A study on novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, which are structurally related, indicated potential antibacterial and antifungal activities. Such research underscores the importance of thiophene derivatives in developing new pharmacological agents (Mabkhot et al., 2017).

  • Steroidal Inhibition Studies

    Methyl esters of acetylene carboxylic acids, similar to the compound , were synthesized and shown to inhibit microbial degradation of sterol side chains. This points towards their potential role in controlling microbial processes (Ohtsuka, Fujimoto, & Ikekawa, 1986).

Mechanism of Action

Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. This could include investigating its biological activity, if any, and how its structure influences its properties .

properties

IUPAC Name

methyl 4-(2-bromophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClF3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-4-2-3-5-7(6)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXDMZMHYWBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClF3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
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4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
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4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
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4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
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4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
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4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

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